![molecular formula C20H22ClFN4O2S B2452843 1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide CAS No. 1223289-78-8](/img/structure/B2452843.png)

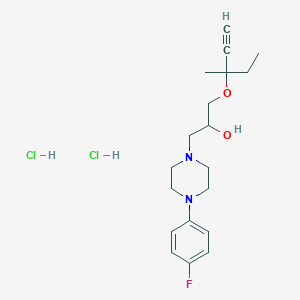

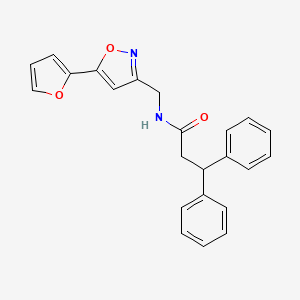

1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a synthetic molecule designed for its potential as a CDK2 inhibitor in cancer treatment. CDK2 (Cyclin-Dependent Kinase 2) is a protein involved in cell cycle regulation, making it an attractive target for selective tumor cell inhibition. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure known for its biological activity .

Synthesis Analysis

The synthesis of this compound involves several steps. One key intermediate is 5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile , which is prepared by reacting 2-(p-tolylamino)acetohydrazide with ethoxymethylene malononitrile in ethanol under reflux. The resulting compound is then treated with triethoxyorthoformate in acetic anhydride to yield ethyl N-(4-cyano-1-(p-tolylglycyl)-1H-pyrazol-5-yl)formimidate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine core, with additional functional groups attached. The chloro , methylsulfanyl , and fluorophenyl substituents contribute to its overall properties. The piperidine-4-carboxamide moiety likely plays a role in binding to the target protein, CDK2 .

Chemical Reactions Analysis

The compound’s chemical reactivity is crucial for its biological activity. It inhibits CDK2/cyclin A2 enzymatic activity, disrupting cell cycle progression. Additionally, it exhibits cytotoxic effects against various cancer cell lines, including MCF-7, HCT-116, and HepG-2. The most potent anti-proliferative compounds have IC50 values in the low nanomolar range .

Mechanism of Action

properties

IUPAC Name |

1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN4O2S/c1-29-20-24-12-15(21)17(25-20)19(28)26-10-7-14(8-11-26)18(27)23-9-6-13-4-2-3-5-16(13)22/h2-5,12,14H,6-11H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHQGQLCYYSAEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Amino-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2452761.png)

![1-(4-Chlorophenyl)-3-[(2,4-dichlorobenzyl)sulfanyl]-1-propanone](/img/structure/B2452763.png)

![2-(benzo[d]thiazol-2-ylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2452770.png)

![1-[(1R)-1-azidoethyl]-3-fluorobenzene](/img/structure/B2452772.png)

![N-1,3-benzodioxol-5-yl-2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2452779.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2452780.png)

![Methyl {4-[(cyclopropylamino)sulfonyl]phenoxy}acetate](/img/structure/B2452781.png)

![N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B2452782.png)